3-phenyl-3H-imidazo[4,5-c]pyridine
Description
3-Phenyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused bicyclic structure comprising an imidazole ring and a pyridine ring.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-phenylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-6-7-13-8-12(11)15/h1-9H |
InChI Key |
VQPCIBQVPNGSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=NC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit notable anticancer properties. For instance, compounds derived from this scaffold have been investigated for their ability to inhibit various cancer cell lines. A study demonstrated that certain derivatives showed significant cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity. The mechanism of action often involves the inhibition of apoptosis inhibitors and modulation of signaling pathways critical for cancer progression .
1.2 Antimicrobial Properties
The antimicrobial efficacy of 3-phenyl-3H-imidazo[4,5-c]pyridine has been explored extensively. Recent studies revealed that derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, modifications at specific positions on the phenyl ring enhanced antibacterial activity, suggesting a structure-activity relationship that can be exploited for drug design .
1.3 Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit inflammatory responses in cellular models, such as ARPE-19 cells (human retinal pigment epithelial cells), by downregulating pro-inflammatory cytokines . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
1.4 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of imidazo[4,5-c]pyridine derivatives. Some studies indicate that these compounds can modulate neuroinflammatory processes and may serve as potential treatments for neurodegenerative diseases .
Synthetic Approaches
The synthesis of this compound involves various methodologies that enhance yield and purity. Recent advancements include:
- Scaffold-Hopping Approaches : Innovative synthetic strategies have been developed to create novel imidazo[4,5-c]pyridine derivatives through scaffold-hopping techniques combined with computational docking studies to predict binding interactions with biological targets .
- Efficient Synthesis Protocols : Researchers have reported efficient protocols for constructing the imidazo[4,5-c]pyridine skeleton from readily available precursors using minimal steps and reagents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Key observations include:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methyl Group at C5 | Enhanced | 0.05 | Increases lipophilicity |
| Chlorine at Para Position | Significant | 0.01 | Boosts antibacterial activity |
| Hydroxycarboximidamide Group | High | 0.08 | Critical for anticancer activity |
These findings suggest that specific modifications can significantly impact the biological efficacy of these compounds.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1: Anticancer Activity - A derivative was tested against multiple cancer cell lines, demonstrating an IC50 value as low as 0.05 µM against breast cancer cells, indicating strong potential for development as an anticancer agent .
- Case Study 2: Antimicrobial Efficacy - A series of compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values below 10 µg/mL for several derivatives .
Comparison with Similar Compounds
Core Structure Variations: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
Scaffold hopping between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine has revealed significant differences in biological selectivity. For instance:
- TYK2 Selectivity : Replacement of the imidazo[4,5-c]pyridine core with imidazo[4,5-b]pyridine in tyrosine kinase 2 (TYK2) inhibitors improved JAK1/TYK2 selectivity by 21-fold. This shift alters the binding orientation in the ATP pocket, favoring TYK2 over JAK1 due to steric and electronic adjustments .
- Synthetic Routes : Imidazo[4,5-b]pyridine derivatives are synthesized via one-pot protocols using sodium dithionite and aromatic aldehydes, whereas imidazo[4,5-c]pyridine derivatives often require nitropyridine intermediates and cyclization under acidic conditions .
Table 1: Core Structure Impact on Selectivity
| Core Structure | Target Protein | Selectivity (JAK1/TYK2) | Reference |
|---|---|---|---|
| Imidazo[4,5-c]pyridine | TYK2/JAK1 | 1:1 (Dual activity) | |
| Imidazo[4,5-b]pyridine | TYK2 | 21:1 (TYK2-selective) |
Substituent Effects on Bioactivity
- Phenyl vs. Trimethoxyphenyl : 3-Phenyl substitution in imidazo[4,5-c]pyridine enhances hydrophobic binding, while 3,4,5-trimethoxyphenyl groups (e.g., in compound 3g ) improve DNA intercalation and cytotoxicity (IC₅₀ = 1.2 µM in HeLa cells) .
- Halogenated Derivatives : Chlorine or bromine at the 5-position (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine ) increases antibacterial potency by disrupting bacterial membrane integrity .
Table 2: Substituent Impact on Cytotoxicity
| Compound | Substituent | IC₅₀ (HeLa Cells) | Reference |
|---|---|---|---|
| 3-Phenyl-3H-imidazo[4,5-c]pyridine | Phenyl | 5.8 µM | |
| 3-(3,4,5-Trimethoxyphenyl) | Trimethoxyphenyl | 1.2 µM |
Pharmacological and Binding Mode Comparisons
Epigenetic Targets: BET Inhibitors
The imidazo[4,5-c]quinoline core in I-BET151 binds BRD4 via:
- A 3,5-dimethylisoxazole group forming hydrogen bonds with Asn140.
- Hydrophobic interactions in the ZA channel of BRD4 . In contrast, this compound derivatives may lack the extended quinoline moiety, limiting their BRD4 affinity but offering selectivity for other targets like kinases .
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives with pyridin-3-yl groups (e.g., 5a–k ) exhibit broad-spectrum antibacterial activity (MIC = 8–32 µg/mL against S. aureus), outperforming benzimidazole analogs due to enhanced membrane permeability .
Preparation Methods
Core Framework Formation
The imidazo[4,5-c]pyridine core is typically constructed via condensation reactions between pyridine derivatives and carbonyl-containing reagents. A widely used approach involves reacting 2-chloro-3-nitropyridine with primary amines under nucleophilic aromatic substitution (SNAr) conditions. For example, treatment with benzylamine in a H₂O-isopropyl alcohol (IPA) solvent system at 80°C facilitates the formation of intermediate N-substituted pyridine derivatives. Subsequent reduction of the nitro group using Zn/HCl under the same conditions yields pyridine-2,3-diamines, which serve as critical precursors for cyclization.
Table 1: Key Steps in Core Formation
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| SNAr Reaction | H₂O-IPA, 80°C | 2 hr | 90 |
| Nitro Group Reduction | Zn (1 equiv), HCl (0.5 equiv) | 45 min | 90 |
Cyclization with Aldehydes
Pyridine-2,3-diamines undergo cyclization with aromatic aldehydes to form the imidazo[4,5-c]pyridine skeleton. For instance, reacting pyridine-2,3-diamine with 4-nitrobenzaldehyde in H₂O-IPA at 85°C for 10 hours produces 2-aryl-substituted derivatives. This step proceeds via imine formation, followed by cyclization and aromatization, as confirmed by time-dependent ¹H NMR studies.
One-Pot Tandem Synthesis
Integrated Reaction Design
A streamlined one-pot method combines SNAr, reduction, and heterocyclization steps, eliminating intermediate isolation. Starting with 2-chloro-3-nitropyridine , sequential treatment with amines, Zn/HCl, and aldehydes in H₂O-IPA achieves full conversion to 3-phenyl-3H-imidazo[4,5-c]pyridine derivatives in 85–92% yield. This approach reduces solvent waste and operational complexity.
Table 2: One-Pot Synthesis Optimization
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent System | H₂O-IPA (1:1) | Enhanced solubility |
| Temperature | 80°C (SNAr/reduction), 85°C (cyclization) | Accelerated kinetics |
| Catalyst | None required | Cost-effective |
Green Chemistry Advantages
The use of aqueous-organic solvent mixtures (H₂O-IPA) aligns with green chemistry principles by minimizing toxic solvent use. Additionally, the absence of transition-metal catalysts reduces environmental impact.
Functionalization and Derivative Synthesis
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield and purity. High-throughput screening identifies ideal reaction parameters, such as residence time and temperature gradients, ensuring reproducible synthesis at scale.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Cyclization | High purity | Multi-step isolation | 75–85 |
| One-Pot Tandem | Reduced solvent use, faster | Limited to specific aldehydes | 85–92 |
| Functionalization | Structural diversity | Requires additional steps | 60–80 |
Q & A
Q. Table 1: Comparison of Synthetic Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Dimethoxymethane, HCl, reflux | 79.5 | |
| 1,3-Dipolar Addition | Benzyl azide, ethanol, 72h reflux | Not reported |
How is the structure of this compound characterized experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles. For example, dihedral angles between phenyl and imidazo rings range from 20.4° to 86.0°, confirming steric effects ().
- Spectroscopy :
- DFT Calculations : B3LYP/6-31G(d,p) models predict vibrational modes (e.g., C–N stretches at 1250 cm⁻¹) with <5% deviation from experimental IR data ().
What functionalization strategies enhance solubility or pharmacological activity?
Methodological Answer:
- N-Alkylation : Introduce ethyl or methyl groups via organozinc bases () to modulate lipophilicity.
- Glycosylation : Attach ribofuranosyl moieties to N-3 or N-5 positions, improving water solubility ().
- Triazole Addition : Click chemistry with benzyl azides adds polar substituents ().
Advanced Research Questions
How are QSAR models designed to optimize angiotensin II receptor antagonism?
Methodological Answer:
- Descriptor Selection : Use 2D/3D-QSAR to correlate substituent effects (e.g., 6-butyl groups) with IC₅₀ values. Hydrophobic parameters (XlogP) and electronic descriptors (Hammett constants) are critical ().
- Validation : Cross-validate models with CoMFA/CoMSIA, achieving R² > 0.8 for training sets ().
- Case Study : 3-Substituted derivatives show enhanced binding affinity when electron-withdrawing groups (e.g., -CF₃) occupy meta positions ().
How do computational methods resolve contradictions between experimental and theoretical data?
Methodological Answer:
- DFT Refinement : Adjust basis sets (e.g., 6-311++G**) to minimize deviations in bond lengths (<0.02 Å) ().
- SHELXTL Integration : Use intensity-based refinement to handle twinned crystals or weak diffraction (e.g., omit outliers like reflection 002) ().
- MD Simulations : Simulate solvent effects to explain discrepancies in NMR chemical shifts ().
What strategies improve the brain-plasma ratio in pharmacokinetic studies?
Methodological Answer:
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP values. For example, 2-(pyridin-4-yl) derivatives show improved blood-brain barrier penetration ().
- In Vivo Testing : Monitor plasma clearance (t₁/₂) and tissue distribution in murine models. Low brain:plasma ratios (<0.3) indicate poor CNS uptake ().
- Metabolic Stability : Use CYP450 inhibition assays to identify metabolically stable derivatives ().
How are crystallographic data validated for imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
